molecular formula C7H9F2N3O2 B2459190 Methyl 2-[[1-(difluoromethyl)pyrazol-3-yl]amino]acetate CAS No. 2247206-18-2

Methyl 2-[[1-(difluoromethyl)pyrazol-3-yl]amino]acetate

Cat. No.: B2459190
CAS No.: 2247206-18-2
M. Wt: 205.165
InChI Key: ZEFVOXPVAXEXQS-UHFFFAOYSA-N
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Description

Methyl 2-[[1-(difluoromethyl)pyrazol-3-yl]amino]acetate is a chemical compound that belongs to the class of pyrazole derivatives. It is characterized by the presence of a difluoromethyl group attached to the pyrazole ring, which imparts unique chemical properties to the compound. This compound is a white to pale yellow solid with high chemical stability and is widely used in organic synthesis as an intermediate for the preparation of other complex molecules .

Properties

IUPAC Name

methyl 2-[[1-(difluoromethyl)pyrazol-3-yl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F2N3O2/c1-14-6(13)4-10-5-2-3-12(11-5)7(8)9/h2-3,7H,4H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEFVOXPVAXEXQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC1=NN(C=C1)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[[1-(difluoromethyl)pyrazol-3-yl]amino]acetate typically involves the reaction of 1-(difluoromethyl)pyrazole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques like recrystallization and chromatography is also employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[1-(difluoromethyl)pyrazol-3-yl]amino]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups replacing the difluoromethyl group .

Mechanism of Action

The mechanism of action of Methyl 2-[[1-(difluoromethyl)pyrazol-3-yl]amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The difluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards its targets. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[[1-(trifluoromethyl)pyrazol-3-yl]amino]acetate
  • Methyl 2-[[1-(chloromethyl)pyrazol-3-yl]amino]acetate
  • Methyl 2-[[1-(bromomethyl)pyrazol-3-yl]amino]acetate

Uniqueness

Methyl 2-[[1-(difluoromethyl)pyrazol-3-yl]amino]acetate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased stability and reactivity compared to its analogs. This makes it a valuable compound in various synthetic and research applications .

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